Cas no 2122067-54-1 (Tert-butyl 4-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate)

Tert-butyl 4-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a cyano group and a Boc-protected amine moiety. Its rigid spiro[4.5]decane scaffold enhances structural stability, making it a valuable intermediate in medicinal chemistry and drug discovery. The Boc group offers selective deprotection under mild acidic conditions, facilitating further functionalization. The cyano substituent provides a versatile handle for synthetic transformations, such as reduction to amines or conversion to carboxylic acids. This compound is particularly useful in the synthesis of bioactive molecules, including CNS-targeting agents, due to its balanced lipophilicity and conformational constraint. Its high purity and well-defined reactivity profile ensure reproducibility in complex synthetic routes.
Tert-butyl 4-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate structure
2122067-54-1 structure
Product name:Tert-butyl 4-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
CAS No:2122067-54-1
MF:C14H22N2O3
MW:266.336083889008
CID:6206379
PubChem ID:165857238

Tert-butyl 4-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2122067-54-1
    • tert-butyl 4-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
    • EN300-744262
    • Tert-butyl 4-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
    • Inchi: 1S/C14H22N2O3/c1-13(2,3)19-12(17)16-7-5-14(6-8-16)11(10-15)4-9-18-14/h11H,4-9H2,1-3H3
    • InChI Key: WRUIKQTVJYYLKX-UHFFFAOYSA-N
    • SMILES: O1CCC(C#N)C21CCN(C(=O)OC(C)(C)C)CC2

Computed Properties

  • Exact Mass: 266.16304257g/mol
  • Monoisotopic Mass: 266.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.6Ų
  • XLogP3: 1.2

Tert-butyl 4-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-744262-2.5g
tert-butyl 4-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
2122067-54-1 95.0%
2.5g
$1931.0 2025-03-11
Enamine
EN300-744262-5.0g
tert-butyl 4-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
2122067-54-1 95.0%
5.0g
$2858.0 2025-03-11
Enamine
EN300-744262-0.1g
tert-butyl 4-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
2122067-54-1 95.0%
0.1g
$867.0 2025-03-11
Enamine
EN300-744262-0.5g
tert-butyl 4-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
2122067-54-1 95.0%
0.5g
$946.0 2025-03-11
Enamine
EN300-744262-10.0g
tert-butyl 4-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
2122067-54-1 95.0%
10.0g
$4236.0 2025-03-11
Enamine
EN300-744262-0.25g
tert-butyl 4-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
2122067-54-1 95.0%
0.25g
$906.0 2025-03-11
Enamine
EN300-744262-1.0g
tert-butyl 4-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
2122067-54-1 95.0%
1.0g
$986.0 2025-03-11
Enamine
EN300-744262-0.05g
tert-butyl 4-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
2122067-54-1 95.0%
0.05g
$827.0 2025-03-11

Additional information on Tert-butyl 4-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Recent Advances in the Application of Tert-butyl 4-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 2122067-54-1) in Chemical Biology and Pharmaceutical Research

The compound Tert-butyl 4-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 2122067-54-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This spirocyclic compound, characterized by its oxa-azaspiro[4.5]decane core, serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of central nervous system (CNS) targeting agents and enzyme inhibitors.

Recent studies have highlighted the role of this compound in the synthesis of novel gamma-aminobutyric acid (GABA) receptor modulators. Researchers have utilized its spirocyclic framework to enhance the binding affinity and selectivity of these modulators, which are crucial for treating neurological disorders such as epilepsy and anxiety. The presence of the cyano group and the tert-butyl carboxylate moiety in the molecule allows for further functionalization, enabling the development of derivatives with improved pharmacokinetic properties.

In a 2023 study published in the Journal of Medicinal Chemistry, scientists demonstrated the efficacy of derivatives synthesized from Tert-butyl 4-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate in inhibiting histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The study reported that these derivatives exhibited potent inhibitory activity against HDAC6, with IC50 values in the nanomolar range, suggesting their potential as anticancer agents. The structural rigidity imparted by the spirocyclic core was identified as a key factor in enhancing the stability and selectivity of these inhibitors.

Another significant application of this compound lies in its use as a building block for the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a promising class of therapeutics that selectively degrade target proteins via the ubiquitin-proteasome system. Recent research has shown that the spirocyclic structure of Tert-butyl 4-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can be leveraged to design linkers that optimize the spatial orientation of PROTACs, thereby improving their efficiency in degrading disease-related proteins.

Despite these advancements, challenges remain in the large-scale synthesis and purification of this compound. A 2024 study in Organic Process Research & Development addressed these issues by developing a scalable synthetic route that minimizes the formation of byproducts and enhances yield. The study also emphasized the importance of optimizing reaction conditions to preserve the integrity of the spirocyclic core, which is critical for maintaining the compound's biological activity.

In conclusion, Tert-butyl 4-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 2122067-54-1) represents a valuable scaffold in modern drug discovery, with applications ranging from CNS therapeutics to anticancer agents and PROTACs. Ongoing research continues to explore its potential, with a focus on improving synthetic methodologies and expanding its therapeutic repertoire. The compound's unique structural features and versatility make it a promising candidate for future pharmaceutical innovations.

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